Diholmium trisuccinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
40212-63-3 |
|---|---|
Molecular Formula |
C12H12Ho2O12 |
Molecular Weight |
678.08 g/mol |
IUPAC Name |
butanedioate;holmium(3+) |
InChI |
InChI=1S/3C4H6O4.2Ho/c3*5-3(6)1-2-4(7)8;;/h3*1-2H2,(H,5,6)(H,7,8);;/q;;;2*+3/p-6 |
InChI Key |
AVQOOQJPTFIZBI-UHFFFAOYSA-H |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Ho+3].[Ho+3] |
Origin of Product |
United States |
Contextualization Within Lanthanide Iii Dicarboxylate Coordination Chemistry
Lanthanide(III)-dicarboxylate coordination chemistry is a rich and expansive field characterized by the formation of coordination polymers with remarkable structural diversity. mdpi.com The lanthanide ions (Ln³⁺) are known for their high and variable coordination numbers, typically ranging from seven to nine, and their oxophilic nature, which favors coordination with oxygen-donor ligands like dicarboxylates. acs.orgnih.gov Dicarboxylate ligands, in turn, are versatile building blocks capable of bridging metal centers in various modes to create extended networks in one, two, or three dimensions. nih.govmdpi.com
The geometry of the final architecture is influenced by several factors, including the specific lanthanide ion, the nature of the dicarboxylate ligand, and the synthesis conditions such as temperature and solvent. mdpi.comacs.org For instance, the lanthanide contraction—the gradual decrease in ionic radii across the lanthanide series—can lead to different crystal structures and coordination environments for different lanthanides even with the same ligand. acs.org The flexibility or rigidity of the dicarboxylate linker also plays a crucial role; rigid linkers often lead to more predictable structures, while flexible linkers like succinate (B1194679) can adopt various conformations, resulting in a wider array of structural possibilities. nih.govacs.org These structures often exhibit interesting physical properties, such as luminescence and magnetism, which are inherent to the lanthanide ions. mdpi.comacs.org
Significance of Holmium Iii in Functional Materials Science
The holmium(III) ion (Ho³⁺) is a particularly interesting member of the lanthanide series for materials science due to its unique electronic configuration, which gives rise to distinctive magnetic and optical properties. rsc.orgscispace.com Holmium(III) oxide, along with that of dysprosium, is one of the most powerfully paramagnetic substances known. wikipedia.org This strong magnetic character makes holmium-containing materials candidates for applications such as magnetic refrigeration and as single-molecule magnets (SMMs), which have potential uses in high-density information storage. rsc.org
In the realm of optics, Ho³⁺ ions exhibit sharp, characteristic emission bands. A notable transition, ⁵S₂→⁵I₈, results in a strong green luminescence, making holmium-based compounds promising materials for phosphors and lighting applications. mdpi.comscispace.com Furthermore, glass and solutions containing holmium oxide display numerous sharp absorption peaks across the visible spectrum, which has led to their widespread use as a calibration standard for optical spectrophotometers. wikipedia.org The combination of these magnetic and luminescent functionalities in a single material makes holmium(III) a prime target for the development of advanced multifunctional materials. rsc.orgscispace.com
Historical Development and Current Paradigms in Succinate Based Coordination Compounds
Coordination compounds based on the succinate (B1194679) anion (⁻OOC(CH₂)₂COO⁻) have been a subject of sustained research due to the ligand's flexibility. The succinate ligand's ability to adopt different conformations (gauche or trans) and coordination modes allows it to link metal centers in diverse ways, leading to a variety of network dimensionalities. researchgate.netresearchgate.net Early research often focused on simple precipitation reactions, while current paradigms heavily utilize methods like hydrothermal and solvothermal synthesis, which allow for greater control over the crystallization process and can yield more complex, higher-dimensionality structures. mdpi.comresearchgate.net
A seminal study on the diholmium trisuccinate system highlighted the profound effect of synthesis conditions on the resulting architecture. researchgate.net Two distinct hydrated holmium(III) succinate frameworks were synthesized:
[Ho₂(C₄H₄O₄)₃(H₂O)₄]·6H₂O was prepared from an aqueous solution at ambient temperature. This compound features a two-dimensional (2D) hybrid polymer structure, consisting of layers connected by hydrogen-bonded water molecules. researchgate.net
[Ho₂(C₄H₄O₄)₃(H₂O)₂]·H₂O was synthesized under hydrothermal conditions. This method yielded a denser, less hydrated three-dimensional (3D) framework. researchgate.net
Interactive Data Table: Crystallographic Data for this compound Hydrates researchgate.net
| Feature | [Ho₂(C₄H₄O₄)₃(H₂O)₄]·6H₂O (Ambient) | [Ho₂(C₄H₄O₄)₃(H₂O)₂]·H₂O (Hydrothermal) |
| Formula | C₁₂H₂₆Ho₂O₁₈ | C₁₂H₁₆Ho₂O₁₃ |
| Dimensionality | 2D | 3D |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.939(2) | 10.916(2) |
| b (Å) | 18.067(4) | 10.046(2) |
| c (Å) | 11.232(2) | 16.591(3) |
| β (°) ** | 95.85(3) | 107.59(3) |
| Volume (ų) ** | 2209.6(8) | 1734.9(6) |
| Z | 4 | 4 |
Unexplored Research Avenues and Future Directions for Diholmium Trisuccinate
Controlled Hydrothermal and Solvothermal Synthesis Parameters
Hydrothermal and solvothermal syntheses are prevalent methods for crystallizing this compound frameworks. These techniques involve heating precursor materials in a sealed vessel (autoclave) with a solvent, typically water (hydrothermal) or an organic solvent (solvothermal), above its boiling point to increase pressure and facilitate the dissolution and crystallization process. wikipedia.org
The choice of solvent and reaction temperature profoundly impacts the dimensionality, crystallinity, and stability of the resulting this compound framework. Studies have shown that different synthesis temperatures can yield distinct structural phases, even with the same empirical formula. researchgate.net
For instance, two different hydrated holmium(III) succinates, [Ho₂(C₄H₄O₄)₃(H₂O)₄]·6H₂O and [Ho₂(C₄H₄O₄)₃(H₂O)₂]·H₂O, were synthesized from an aqueous solution at ambient and hydrothermal temperatures, respectively. researchgate.net The compound prepared via the hydrothermal method at a higher temperature exhibited greater thermal stability. researchgate.net This suggests that hydrothermal conditions promote the formation of denser, less hydrated, and higher-dimensional structures. researchgate.net
Further research into the hydrothermal synthesis of holmium-succinate frameworks revealed that specific temperature and time parameters lead to different products. conicet.gov.ar For example, heating a reaction mixture to 105 °C for one hour yielded a microcrystalline powder of one phase, while heating the same mixture to 180-200 °C for 65 hours produced a different, denser structural phase. conicet.gov.ar The use of co-solvents or additives can also act as templates or structure-directing agents. In one study, the in-situ generation of salicylic (B10762653) acid from the hydrolysis of succinylsalicylic acid under hydrothermal conditions was crucial in directing the formation of specific three-dimensional frameworks. acs.orgconicet.gov.arresearchgate.net The presence of aromatic molecules like benzene (B151609) in the solvent system has also been shown to have a templating effect, becoming trapped inside the channels of the MOF structure. conicet.gov.ar
Table 1: Effect of Synthesis Temperature on this compound Frameworks This table is interactive. Click on the headers to sort the data.
| Formula | Synthesis Condition | Temperature | Dimensionality | Key Finding | Reference |
|---|---|---|---|---|---|
| [Ho₂(C₄H₄O₄)₃(H₂O)₄]·6H₂O | Aqueous Solution | Ambient | 2D | Lower thermal stability | researchgate.net |
| [Ho₂(C₄H₄O₄)₃(H₂O)₂]·H₂O | Hydrothermal | High | 3D | Higher thermal stability, denser structure | researchgate.net |
| [Ho₂(C₄H₄O₄)₃(H₂O)₂]·0.33(C₇H₆O₃) | Hydrothermal | 105 °C / 160 °C | 3D | Formation directed by in-situ generated salicylic acid | conicet.gov.aracs.org |
The pH of the reaction medium is a critical parameter that significantly influences the crystallization and growth of inorganic-organic hybrid materials like this compound. arabjchem.org The acidity or basicity of the solution affects the deprotonation state of the succinic acid ligand, which in turn dictates its coordination ability with the holmium metal centers. conicet.gov.ararabjchem.org
In the synthesis of holmium-succinate MOFs, the pH is often carefully adjusted to a specific value to facilitate the desired reaction. For example, in several reported syntheses, triethylamine (B128534) (TEA) was used to adjust the pH of the initial mixture to 5.5. conicet.gov.ar This controlled deprotonation of the carboxylic acid groups on the succinate ligand is essential for it to act as an effective linker between Ho(III) ions, leading to the formation of the extended framework. conicet.gov.ar Similarly, in the synthesis of other succinate-based MOFs, sodium hydroxide (B78521) has been used to adjust the pH to 5.0, highlighting the general importance of this parameter in controlling framework assembly. kyushu-u.ac.jp Failure to control the pH can lead to the formation of different phases or prevent the crystallization of the desired product altogether. arabjchem.org
Precipitation-Based Approaches for Morphological Control
Precipitation and co-precipitation methods offer a straightforward and scalable approach for synthesizing this compound, particularly for producing nanostructured materials. nih.gov These methods typically involve mixing solutions of the metal salt (e.g., Holmium chloride) and the organic linker (succinic acid or its salt) under conditions that lead to the rapid formation of an insoluble product.
The synthesis of a 2D holmium succinate hydrate (B1144303) at ambient temperature from an aqueous solution is an example of a precipitation-based approach. researchgate.net While this method may yield less dense structures compared to hydrothermal techniques, it is simpler and more energy-efficient. researchgate.net
Co-precipitation is particularly effective for creating doped materials and controlling particle morphology. For instance, Ho-doped superparamagnetic iron oxide nanoparticles (SPIONs) have been successfully synthesized via a co-precipitation route where the ratio of metal ions is carefully controlled. nih.govmdpi.com This technique involves the simultaneous precipitation of multiple cations from a solution, often by adding a base like ammonia. mdpi.com By analogy, this compound nanostructures could be fabricated by controlling parameters such as precursor concentration, temperature, and the rate of addition of the precipitating agent to influence the size and shape of the resulting particles. nih.govnih.gov
Green Chemistry Principles in the Preparation of this compound
The application of green chemistry principles to the synthesis of MOFs is an area of growing importance, aiming to reduce environmental impact and improve sustainability. researchgate.net this compound synthesis can align with these principles in several ways.
A key aspect is the use of environmentally benign solvents. Many syntheses of this compound and related materials successfully use water as the solvent, avoiding hazardous organic solvents. researchgate.netconicet.gov.arkyushu-u.ac.jp Furthermore, succinic acid itself can be considered a "green" ligand, as it can be produced from the fermentation of biomass, making it a renewable feedstock. kyushu-u.ac.jp The development of Bio-MOFs, which use ligands derived from natural sources, underscores this trend. kyushu-u.ac.jp Synthesizing this compound using a bio-derived succinic acid ligand in an aqueous medium represents a significant step towards a more sustainable production process. kyushu-u.ac.jp
Fabrication of this compound Nanostructures and Thin Films
The fabrication of this compound as nanostructures or thin films is crucial for its integration into functional devices.
Nanostructures: As mentioned, precipitation and co-precipitation methods are effective for producing this compound nanoparticles. researchgate.netnih.gov Sol-gel synthesis is another viable route for producing nanostructured materials, as demonstrated in the synthesis of holmium-doped ZnO nanostructures. nih.gov Additionally, top-down methods, such as mechanical grinding or sonication of bulk crystalline material, can be implemented to obtain nano-sized particles from larger crystals. researchgate.net
Thin Films: While the direct fabrication of this compound thin films is not extensively reported, methods used for related materials suggest potential pathways. Organic holmium(III) complexes have been identified as promising candidates for fabrication into thin films for optical applications. nih.govnih.gov Techniques like spin-coating or vapor deposition could be adapted to deposit layers of precursor solutions or pre-synthesized nanoparticles onto a substrate. Another advanced technique is atomic layer deposition (ALD), which has been used to grow nanolaminate thin films of holmium oxide with other metal oxides. diva-portal.org This method allows for precise, layer-by-layer control of film thickness and composition, which could potentially be adapted for the deposition of hybrid organic-inorganic materials like this compound.
Post-Synthetic Modification Strategies for this compound Frameworks
For holmium-based MOFs, PSM has been demonstrated as a viable technique. In one study, a Ho-MOF with uncoordinated polypyridine groups was modified by introducing Pd²⁺ ions, which strongly coordinated to the free sites. researchgate.net This created a highly efficient palladium-holmium catalyst. researchgate.net
This concept can be extended to this compound frameworks. Although the succinate linker itself does not possess easily functionalized groups like polypyridines, PSM could be achieved through several strategies. One approach is linker exchange, where the succinate linkers are partially or fully replaced by functionalized dicarboxylate linkers. Another possibility involves the coordination of functional molecules to any open metal sites on the holmium ions within the framework. These modifications could be used to tune the material's properties for specific applications, such as enhancing its catalytic activity or its selectivity for gas adsorption. nih.govcurtin.edu.au
Single-Crystal X-ray Diffraction Analysis of this compound
Single-crystal X-ray diffraction stands as the cornerstone for the unambiguous determination of the atomic-level structure of crystalline materials. This technique has been instrumental in revealing the intricate structural details of various this compound frameworks.
The synthesis conditions, such as temperature and the use of structure-directing agents, play a crucial role in the resulting crystalline phase of this compound. Several distinct frameworks have been identified, each with a unique set of crystallographic parameters.
For instance, two hydrated holmium(III) succinates have been synthesized with the formulas [Ho₂(C₄H₄O₄)₃(H₂O)₄]·6H₂O (Compound 1 ) and [Ho₂(C₄H₄O₄)₃(H₂O)₂]·H₂O (Compound 2 ). Compound 1 was formed under ambient conditions, while Compound 2 was the product of hydrothermal synthesis. Another study reported two new holmium-succinate frameworks, [Ho₂(C₄H₄O₄)₃(H₂O)₂]·0.33(C₇H₆O₃) (Compound 3 ) and [Ho₂(C₄H₄O₄)₃(H₂O)₂] (Compound 4 ), synthesized via in situ hydrolysis of succinylsalicylic acid under different hydrothermal conditions.
Advanced Electron Microscopy for Microstructural and Morphological Characterization
Scanning Electron Microscopy (SEM) for Surface Morphology
A thorough review of scientific literature did not yield specific research findings or data tables detailing the surface morphology of diholgmium trisuccinate as determined by Scanning Electron Microscopy (SEM). While SEM is a common technique for characterizing the micromorphology of metal-organic frameworks, specific studies focusing on this compound have primarily centered on its synthesis and crystal structure determination through X-ray diffraction. researchgate.netresearchgate.netresearchgate.netconicet.gov.armpg.de
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Features
There is a notable absence of published research utilizing Transmission Electron Microscopy (TEM) or High-Resolution TEM (HRTEM) to investigate the nanoscale features of this compound. Consequently, no specific data, images, or detailed findings regarding the internal morphology, particle size distribution at the nanoscale, or lattice fringe patterns for this compound are available in the reviewed literature.
Selected Area Electron Diffraction (SAED) for Local Crystallinity
No studies employing Selected Area Electron Diffraction (SAED) to analyze the local crystallinity of this compound were found in the course of this literature review. SAED patterns, which are crucial for determining the crystal structure and orientation of individual nanocrystals, have not been reported for this specific compound.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy is a powerful tool for probing the structural details of coordination compounds like this compound. Both FTIR and Raman spectroscopy provide insights into the vibrations of the succinate ligand and the holmium-oxygen bonds.
The infrared (IR) and Raman spectra of this compound are characterized by bands corresponding to the succinate ligand. mpg.deresearchgate.net The coordination of the succinate's carboxylate groups to the holmium ion (Ho³⁺) results in noticeable shifts in the vibrational frequencies compared to free succinic acid. researchgate.net
A key indicator of coordination is the change in the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻). In the FTIR spectrum of this compound, the strong absorption bands associated with the asymmetric and symmetric stretching vibrations of the COO⁻ group are observed, and their positions are shifted compared to those in succinic acid. nih.govsci-hub.st For instance, the C=O stretching vibration, typically seen around 1700 cm⁻¹ in the free acid, is replaced by the asymmetric and symmetric COO⁻ stretches in the complex. nih.govresearchgate.net The separation between these two frequencies (Δν = ν_as(COO⁻) - ν_s(COO⁻)) provides valuable information about the coordination mode of the carboxylate group.
The FTIR spectra of lanthanide succinates, including holmium succinate, generally show similar features, indicating a common structural framework. scielo.brresearchgate.net A broad band around 3400 cm⁻¹ is typically assigned to the O-H stretching vibrations of water molecules present in the crystal lattice. nih.govmdpi.com The C-H stretching vibrations of the succinate backbone are usually observed in the 2855–3063 cm⁻¹ range. mdpi.com
| Vibrational Mode | Succinic Acid nih.govresearchgate.net | This compound (Typical) | Assignment |
|---|---|---|---|
| ν(O-H) of COOH | ~3400 (broad) | - | O-H stretching of carboxylic acid |
| ν(O-H) of H₂O | - | ~3434 (broad) mdpi.com | O-H stretching of coordinated/lattice water |
| ν(C-H) | 3036-2542 nih.gov | 2855-3063 mdpi.com | C-H stretching |
| ν(C=O) | 1696 nih.gov | - | Carbonyl stretching |
| ν_as(COO⁻) | - | ~1543-1555 sci-hub.stmdpi.com | Asymmetric COO⁻ stretching |
| ν_s(COO⁻) | - | ~1375-1420 sci-hub.stmdpi.com | Symmetric COO⁻ stretching |
| δ(C-O-H) | 1416 sci-hub.st | - | In-plane C-O-H bending |
Raman spectroscopy offers complementary information. The coordination of the carboxylate group with the holmium ion can be consistently analyzed through both Raman and infrared spectra. researchgate.net
The low-frequency region of the FTIR and Raman spectra provides information about the vibrations of the holmium-oxygen (Ho-O) bonds. In holmium-based metal-organic frameworks (MOFs), sharp peaks in the range of 652-716 cm⁻¹ have been attributed to the vibrations of holmium centers surrounded by oxygen atoms from the carboxylate groups. mdpi.comresearchgate.net The presence and characteristics of these bands confirm the coordination of the succinate ligand to the holmium ion and can offer insights into the geometry of the coordination sphere. The analysis of these vibrations is crucial for understanding the structural integrity and dimensionality of the resulting framework. mpg.deresearchgate.net
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) and Diffuse Reflectance Measurements
Electronic absorption spectroscopy provides information about the electronic transitions within the this compound molecule, including those centered on the ligand and the characteristic f-f transitions of the Ho³⁺ ion.
The UV-Vis absorption spectrum of this compound is expected to show broad absorption bands in the UV region, which are attributable to π–π* or n–π* transitions within the succinate ligand. dergipark.org.tr Coordination to the holmium ion can cause a shift in these absorption bands. mu.edu.tr
More significantly, the visible and near-infrared (NIR) regions of the spectrum are dominated by the sharp, narrow absorption bands characteristic of the f-f electronic transitions of the Ho³⁺ ion. orientjchem.org These transitions, which arise from the rearrangement of electrons within the 4f orbitals, are relatively insensitive to the ligand environment but can exhibit "hypersensitive" behavior for certain transitions. orientjchem.orgacs.org The ⁵G₆ ← ⁵I₈ transition is known to be particularly sensitive to the coordination environment. orientjchem.org
Diffuse reflectance spectroscopy is a valuable technique for analyzing the electronic transitions in solid samples of this compound. researchgate.netaip.org The spectra obtained can reveal the characteristic f-f transitions of the Ho³⁺ ion. rsc.orgrsc.org For instance, studies on other holmium compounds have identified several absorption bands corresponding to transitions from the ⁵I₈ ground state to various excited states. mdpi.com
| Transition from ⁵I₈ to: | Approximate Wavelength (nm) | Spectral Region |
|---|---|---|
| ⁵G₆, (⁵G,³G)₅ | ~450 | Visible |
| ⁵F₂, ⁵F₃ | ~485 | Visible |
| ⁵F₄, ⁵S₂ | ~540 | Visible |
| ⁵F₅ | ~640 | Visible |
| ⁵I₄ | - | - |
| ⁵I₅ | - | - |
| ⁵I₆ | ~1179 | NIR |
| ⁵I₇ | - | - |
The coordination environment around the Ho³⁺ ion, including the symmetry of the ligand field, can influence the intensities and splitting of the f-f transitions. orientjchem.org Hypersensitive transitions, in particular, are strongly affected by the nature of the coordinating ligands. orientjchem.org The study of these transitions can therefore provide information about the coordination number and geometry of the holmium center in this compound. mdpi.com The luminescence properties, which are related to the electronic transitions, are also sensitive to the coordination environment, with re-absorption of emitted light by the Ho³⁺ ions being a notable effect. rsc.orgrsc.orgresearchgate.netnih.gov
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the elements present in this compound. aip.org
By analyzing the kinetic energies of photoelectrons ejected from the sample upon X-ray irradiation, XPS can identify the elements present and their chemical states. For this compound, XPS would be used to confirm the presence of holmium, oxygen, and carbon.
The binding energies of the core-level electrons are characteristic of each element and its oxidation state. For holmium, the Ho 4d and Ho 3d regions are of particular interest. aip.org The Ho 4d spectrum often exhibits complex multiplet splitting due to the coupling of the core-hole with the partially filled 4f shell. aip.orgroyalsocietypublishing.org The binding energy of the Ho 4d₅/₂ peak in holmium oxide compounds is typically around 161.6 eV. mdpi.com The analysis of the Ho 3d peaks, though less commonly reported, can also provide valuable information. aip.org
The O 1s spectrum can help to distinguish between oxygen atoms in different chemical environments, such as the carboxylate groups of the succinate ligand and any coordinated water molecules. The C 1s spectrum can provide information about the carbon atoms in the succinate backbone and carboxylate groups.
Crucially, XPS can confirm the +3 oxidation state of holmium in the compound, which is the most stable oxidation state for this lanthanide. thermofisher.com The binding energies observed for the Ho core levels in this compound would be compared to those of standard holmium compounds to verify the +3 oxidation state. aip.orgresearchgate.net
| Element | Core Level | Approximate Binding Energy (eV) | Reference |
|---|---|---|---|
| Holmium (Ho) | 4d₅/₂ | 161.6 | mdpi.com |
| Holmium (Ho) | 3d₅/₂ | 1346.8 - 1365.6 | aip.org |
| Holmium (Ho) | 3d₃/₂ | 1386.8 - 1402.0 | aip.org |
| Oxygen (O) | 1s | ~531-533 | aip.org |
| Carbon (C) | 1s | ~284-288 | mdpi.com |
In-Depth Spectroscopic Characterization of this compound
X-ray Absorption Spectroscopy (XAS): XANES and EXAFS for Local Atomic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and/or electronic structure of matter. nih.gov It is particularly valuable for materials like this compound, where understanding the coordination environment of the holmium (Ho) atoms is crucial for elucidating its properties. XAS is divided into two main regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine-Structure (EXAFS). nih.govnist.gov
Analysis of this compound would involve tuning a synchrotron-based X-ray source to the Ho L3-edge, which provides information about the electronic transitions from the 2p core level to unoccupied d-states. acs.org
X-ray Absorption Near-Edge Structure (XANES)
The XANES region, which encompasses the energies near the absorption edge, provides detailed information about the oxidation state and coordination chemistry of the absorbing atom—in this case, holmium. The precise energy and the features (such as pre-edge peaks and the shape of the rising edge) of the Ho L3-edge XANES spectrum are sensitive to the formal oxidation state of holmium and the geometry of its coordination sphere.
For this compound, the holmium is expected to be in the +3 oxidation state (Ho3+). The XANES spectrum would be characterized by a prominent white line, a strong absorption peak at the edge, corresponding to the 2p → 5d electronic transition. acs.org The shape and intensity of this white line, as well as other subtle features, would be influenced by the symmetry of the local environment around the Ho3+ ion and the nature of the coordinating ligands (i.e., the carboxylate oxygen atoms from the succinate molecules and any coordinated water molecules). By comparing the XANES spectrum of this compound to those of standard holmium compounds with known coordination numbers and geometries, the local symmetry around the holmium centers could be inferred. researchgate.net
Extended X-ray Absorption Fine-Structure (EXAFS)
The EXAFS region consists of oscillations that appear at energies above the absorption edge. These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. nist.gov Analysis of the EXAFS signal provides quantitative information about the local atomic structure, including bond distances, coordination numbers, and the identity of neighboring atoms.
For this compound, the EXAFS data would be analyzed to determine the structure of the coordination shell immediately surrounding each holmium atom. The analysis involves isolating the EXAFS oscillations, converting them from energy space to photoelectron wavevector (k) space, and then performing a Fourier transform (FT) to generate a pseudo-radial distribution function. This FT shows peaks corresponding to the different coordination shells around the central Ho atom.
Each peak in the Fourier transform can be isolated and fit to the EXAFS equation to extract precise structural parameters. The primary coordination sphere of the Ho3+ ion in this compound is expected to consist of oxygen atoms from the carboxylate groups of the succinate ligands. The analysis would aim to determine the number of coordinating oxygen atoms (Coordination Number, N), the average Ho-O bond distance (R), and the degree of structural disorder in these bonds (Debye-Waller factor, σ²). Given the dinuclear nature of the compound, analysis of further shells might reveal the Ho-Ho distance, providing direct evidence of the dimeric structure.
Hypothetical EXAFS Fitting Results for this compound
The following table represents a hypothetical set of results that could be obtained from an EXAFS analysis of a this compound sample. This data is for illustrative purposes only, as no specific experimental data for this compound has been found in published literature. The analysis would likely involve fitting the first coordination shell (Ho-O) and a potential second shell corresponding to the Ho-Ho interaction in the dimer.
Table 1: Hypothetical EXAFS Structural Parameters for this compound at the Ho L3-edge.
| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| Ho-O | 9 | 2.38 | 0.0075 |
| Ho-Ho | 1 | 4.10 | 0.0090 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to show the type of information that can be obtained from EXAFS analysis and is not based on experimental measurements of this compound.
This hypothetical data suggests a nine-coordinate holmium ion, which is common for lanthanides, with an average Ho-O distance of 2.38 Å. acs.org The presence of a Ho-Ho scattering path at 4.10 Å would confirm the dinuclear nature of the complex. Such detailed structural information at the atomic level is critical for understanding the chemical bonding and ultimately the physical and chemical properties of this compound.
Thermal Behavior and Mechanistic Studies of Diholmium Trisuccinate Decomposition
Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) for Mass Loss Profiles
Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provide a quantitative profile of the decomposition process, indicating the temperature ranges at which volatile components are released. The derivative of the TGA curve, known as the differential thermogravimetry (DTG) curve, highlights the points of greatest mass loss rate, allowing for a more precise identification of individual decomposition steps.
For diholmium trisuccinate, the TGA curve would be expected to show a multi-stage decomposition process, typical for metal carboxylates. The initial mass loss, occurring at lower temperatures, is generally attributed to the dehydration of the compound, involving the release of adsorbed or coordinated water molecules. Subsequent stages at higher temperatures correspond to the breakdown of the succinate (B1194679) ligand. The final stage of decomposition typically results in the formation of the stable holmium oxide (Ho₂O₃).
Table 1: Representative TGA/DTG Data for a Lanthanide Succinate
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | DTG Peak Temperature (°C) | Assignment |
| Dehydration | 50 - 200 | ~5 - 10 | ~150 | Loss of water molecules |
| Ligand Decomposition I | 200 - 400 | ~20 - 30 | ~350 | Initial breakdown of the succinate ligand |
| Ligand Decomposition II | 400 - 600 | ~25 - 35 | ~500 | Further fragmentation of organic components |
| Final Oxide Formation | >600 | - | - | Formation of Holmium Oxide (Ho₂O₃) |
Note: The data in this table are representative and based on the thermal behavior of similar rare earth succinates. Actual values for this compound may vary.
Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Events and Phase Transitions
Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for identifying endothermic and exothermic processes associated with decomposition and phase transitions. An endothermic peak typically signifies processes such as dehydration, melting, or the breaking of chemical bonds, which require energy input. Conversely, an exothermic peak indicates processes that release energy, such as crystallization or oxidative decomposition.
In the thermal analysis of this compound, DSC curves would be expected to show endothermic peaks corresponding to the dehydration and initial decomposition steps. The subsequent breakdown of the organic ligand can involve a complex series of endothermic and exothermic events, depending on the atmosphere. In an inert atmosphere, these are often endothermic. In an oxidizing atmosphere, the combustion of organic fragments would produce strong exothermic peaks.
Table 2: Expected DSC Events for this compound Decomposition
| Temperature Range (°C) | Peak Type | Associated Process |
| 100 - 200 | Endothermic | Dehydration |
| 300 - 450 | Endothermic/Exothermic | Decomposition of the succinate ligand |
| >500 | Exothermic (in air) | Oxidation of intermediates and formation of holmium oxide |
Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry (MS) or FTIR Spectroscopy
Evolved gas analysis (EGA) is a powerful technique used to identify the gaseous products released during thermal decomposition. wikipedia.org By coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer, the volatile fragments can be analyzed in real-time as they are evolved from the sample. wikipedia.orgmt.com This provides crucial information for elucidating the decomposition mechanism.
For this compound, EGA would be instrumental in identifying the gaseous products from the breakdown of the succinate ligand. The expected evolved gases would include water (H₂O) from dehydration, carbon dioxide (CO₂), and carbon monoxide (CO) from the decarboxylation and fragmentation of the succinate backbone. Other organic fragments, such as ketones or hydrocarbons, might also be detected, providing a detailed picture of the decomposition pathway.
Table 3: Likely Evolved Gases from this compound Decomposition
| Temperature Range (°C) | Evolved Gas Species | Origin |
| 100 - 200 | H₂O | Dehydration |
| 300 - 600 | CO₂, CO, H₂O | Decomposition of the succinate ligand |
| >500 | Various organic fragments | Secondary fragmentation reactions |
Elucidation of this compound Thermal Decomposition Pathways and Products
By combining the data from TGA, DSC, and EGA, a comprehensive mechanism for the thermal decomposition of this compound can be proposed. The process generally begins with dehydration, followed by the decomposition of the anhydrous salt. The succinate ligand is thought to decompose through a series of steps, potentially involving the formation of intermediate species such as holmium oxycarbonate before the final conversion to holmium oxide.
The decomposition pathway can be summarized as follows:
Dehydration: Ho₂(C₄H₄O₄)₃·nH₂O(s) → Ho₂(C₄H₄O₄)₃(s) + nH₂O(g)
Decomposition to Intermediate: Ho₂(C₄H₄O₄)₃(s) → Ho₂(O)(CO₃)₂(s) + volatile organic products (CO, CO₂, etc.)
Final Oxide Formation: Ho₂(O)(CO₃)₂(s) → Ho₂O₃(s) + 2CO₂(g)
The exact nature of the intermediate products and the specific organic fragments evolved would be confirmed by EGA and analysis of the solid residues at different decomposition stages.
In-situ High-Temperature Structural Transformations
To gain a deeper understanding of the structural changes occurring during decomposition, in-situ high-temperature X-ray diffraction (HT-XRD) can be employed. This technique allows for the monitoring of changes in the crystalline structure of the material as it is heated. HT-XRD can identify the crystalline phases present at different temperatures, revealing the transformation from the initial this compound structure to any crystalline intermediates and finally to the crystalline holmium oxide product.
For this compound, HT-XRD studies would be expected to show the disappearance of the diffraction peaks corresponding to the initial compound as the temperature increases. This would be followed by the appearance of new peaks that could be attributed to an intermediate phase, such as an oxycarbonate. At higher temperatures, these intermediate peaks would vanish and be replaced by the characteristic diffraction pattern of cubic holmium oxide (Ho₂O₃), confirming the completion of the decomposition process and the formation of the final product. These structural transformations are critical in determining the properties of the resulting oxide material.
Investigation of Intrinsic Magnetic Phenomena in Diholmium Trisuccinate Materials
Temperature-Dependent Magnetic Susceptibility Measurements (χM vs. T)
The temperature dependence of the magnetic susceptibility provides crucial insights into the magnetic nature of a material, including the strength of the magnetic moments and the interactions between them.
In many paramagnetic materials, the magnetic susceptibility (χ) follows the Curie-Weiss law at high temperatures. nih.gov This law describes the relationship between susceptibility, temperature, and the magnetic moment of the constituent ions. The law is expressed as:
χ = C / (T - θ)
where C is the Curie constant and θ is the Weiss temperature, which indicates the nature and strength of the magnetic interactions.
For lanthanide coordination polymers, including those with succinate (B1194679) ligands, the magnetic behavior is primarily dictated by the f-electrons of the lanthanide ions. acs.org In the case of holmium(III) complexes, the theoretical effective magnetic moment is primarily determined by the 5I8 ground state of the Ho(III) ion. mdpi.com
Experimental data for various holmium(III) coordination compounds show χMT products at room temperature that are consistent with the theoretical value for uncoupled Ho(III) ions. mdpi.com As the temperature is lowered, deviations from ideal paramagnetic behavior are often observed due to the depopulation of the excited Stark sublevels of the Ho(III) ion, which are split by the crystal field environment.
| Compound Family | Room Temperature χMT (cm3 K mol-1) | Reference |
| Lanthanide Succinates (analogue) | Varies with Ln ion | acs.org |
| Holmium(III) β-diketonate complexes | ~14.0 | mdpi.com |
This table presents typical room temperature χMT values for holmium(III) complexes and related lanthanide succinates.
A negative Weiss temperature (θ) obtained from fitting the high-temperature susceptibility data to the Curie-Weiss law typically indicates the presence of antiferromagnetic interactions between the magnetic centers. Conversely, a positive θ suggests ferromagnetic interactions. In the case of analogous lanthanide succinate polymers, both ferromagnetic and antiferromagnetic interactions have been observed, depending on the specific lanthanide ion. acs.org
At lower temperatures, magnetic susceptibility measurements can reveal transitions to long-range ordered magnetic states, such as ferromagnetism or antiferromagnetism. mdpi.com For lanthanide coordination polymers, the nature of the magnetic ordering is highly dependent on the bridging ligands and the resulting structure, which mediate the magnetic exchange between the lanthanide ions. acs.org
In a study of lanthanide succinate polymers with the formula [Ln2(succinate)3(H2O)2]·0.5H2O (where Ln = Pr, Nd, Sm, Eu, Gd, and Dy), low-temperature magnetic studies indicated ferromagnetic interactions for the Gd(III) and Dy(III) derivatives, while antiferromagnetic interactions were observed for the other lanthanide complexes in the series. acs.org This suggests that a holmium-based succinate polymer could potentially exhibit ferromagnetic ordering, given the similar behavior of the neighboring dysprosium analogue.
Field-Dependent Magnetization Studies (M vs. H)
Field-dependent magnetization measurements are essential for characterizing the magnetic state of a material and are particularly useful for identifying the saturation magnetization and any hysteretic behavior.
For holmium(III) complexes, the magnetization as a function of the applied magnetic field at low temperatures typically shows a rapid increase at low fields, followed by a slower approach to saturation at higher fields. mdpi.com The saturation magnetization value provides information about the ground state of the Ho(III) ion in its specific coordination environment. The lack of complete saturation at high fields is often indicative of significant magnetic anisotropy.
| Measurement | Observation | Significance |
| M vs. H at low T | Rapid initial increase, then slower approach to saturation | Confirms paramagnetic nature and indicates magnetic anisotropy |
| Hysteresis loop | Presence of an open loop at low temperatures | Suggests slow magnetic relaxation and potential SMM behavior |
This table summarizes the expected observations from field-dependent magnetization studies of a holmium-based coordination polymer and their significance.
Dynamic Magnetic Properties and Slow Magnetic Relaxation Phenomena
Dynamic (AC) magnetic susceptibility measurements are crucial for probing the relaxation of the magnetization, which can reveal whether a material behaves as a single-molecule magnet (SMM).
Single-molecule magnets are individual molecules that can exhibit slow relaxation of their magnetization, a property that leads to magnetic hysteresis of molecular origin. wikipedia.org This behavior is characterized by an out-of-phase (χ'') component in the AC magnetic susceptibility that is both temperature and frequency-dependent.
Several holmium(III) complexes have been shown to exhibit SMM behavior. nih.govnih.gov The presence of a non-zero χ'' signal in the absence of an applied DC magnetic field is a strong indicator of SMM properties. In some cases, the slow relaxation is only observed in the presence of a small DC field, which is applied to suppress quantum tunneling of the magnetization.
For a dysprosium-containing lanthanide coordination polymer with a 2-methylenesuccinate ligand, slow relaxation of the magnetization was observed, suggesting that similar holmium-based succinate compounds could also exhibit SMM properties. acs.org
The temperature dependence of the magnetic relaxation time (τ) can be used to determine the effective energy barrier for the reversal of the magnetization (Ueff). This is often done by fitting the data to the Arrhenius law:
τ = τ0 exp(Ueff / kBT)
where τ0 is the pre-exponential factor and kB is the Boltzmann constant.
The relaxation of magnetization in SMMs can occur through several mechanisms, including thermally activated (Orbach) processes over the anisotropy barrier, as well as quantum tunneling of the magnetization (QTM) through the barrier. The application of a DC magnetic field can help to distinguish between these relaxation pathways.
In dinuclear holmium(III) complexes, energy barriers for magnetic relaxation have been determined, and the role of quantum tunneling has been investigated. rsc.org The magnitude of the energy barrier is highly sensitive to the coordination geometry and the ligand field around the Ho(III) ion.
| Compound | Ueff (cm-1) | Relaxation Mechanism | Reference |
| {[HoIII(4-pyridone)4(H2O)2][CoIII(CN)6]}·nH2O | 89.8 | Orbach | rsc.org |
| {[HoIII(4-pyridone)4(H2O)2][RhIII(CN)6]}·nH2O | 86.7 | Orbach | rsc.org |
| {[HoIII(4-pyridone)4(H2O)2][IrIII(CN)6]}·nH2O | 78.7 | Orbach | rsc.org |
This table presents the effective energy barriers (Ueff) for magnetic relaxation in a series of dinuclear holmium(III) single-molecule magnets, illustrating the influence of the molecular structure on the magnetic properties.
Anisotropic Magnetic Behavior of Diholmium Trisuccinate Single Crystals
Following a comprehensive search of available scientific literature and research databases, no specific studies or data were found concerning the anisotropic magnetic behavior of this compound single crystals. The magnetic properties of this particular chemical compound have not been documented in the accessible body of scientific research. Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis of its magnetic anisotropy as requested.
The magnetic properties of materials containing rare-earth elements like holmium can be complex and are of significant interest in materials science. Holmium itself possesses the highest magnetic moment of any naturally occurring element. stanfordmaterials.com In various compounds, holmium ions are responsible for the material's magnetic behavior, which is often highly anisotropic. aps.orgscispace.com This anisotropy means that the magnetic properties are dependent on the direction in which they are measured within the crystal lattice.
The anisotropic magnetic behavior in rare-earth compounds typically arises from the interplay of the crystalline electric field and the spin-orbit coupling of the 4f electrons of the rare-earth ions. idu.ac.id This interaction can lead to a preferred orientation of the magnetic moments within the crystal, known as the easy axis of magnetization. aps.org In single crystals, this results in different magnetization values when an external magnetic field is applied along different crystallographic axes. aps.orgscispace.com
While general principles of magnetism in rare-earth compounds are well-established, the specific expression of these properties in this compound remains uninvestigated. The synthesis and characterization of single crystals of this compound would be a necessary first step to enable such investigations. Subsequent measurements, such as temperature- and field-dependent magnetization along different crystal axes, would be required to elucidate its magnetic anisotropy.
Without experimental data for this compound, any discussion of its specific anisotropic magnetic behavior would be purely speculative and would not meet the required standards of scientific accuracy.
Advanced Optical and Luminescent Properties of Diholmium Trisuccinate
Photoluminescence Excitation and Emission Spectroscopy of Holmium(III) Centers
Photoluminescence spectroscopy is a fundamental tool for investigating the emissive properties of materials like diholmium trisuccinate. The process involves exciting the material with photons of a specific wavelength and analyzing the emitted light. For lanthanide compounds, this analysis reveals characteristic sharp emission lines corresponding to the partially filled 4f orbitals of the metal ion.
The luminescence of the Holmium(III) ion is characterized by its numerous f-f transitions, which are largely shielded from the ligand field, resulting in sharp, line-like emission spectra. These transitions occur from various excited states to the ⁵I₈ ground state.
In the visible region, Ho(III) complexes can exhibit a weak band around 545 nm, which is assigned to the transition from the higher-energy (⁵F₄, ⁵S₂) states to the ⁵I₈ ground state. mdpi.com A more prominent emission is often observed in the red portion of the spectrum, with a characteristic band around 661 nm corresponding to the ⁵F₅ → ⁵I₈ transition. mdpi.comresearchgate.net
The near-infrared (NIR) region is particularly significant for Ho(III) emission. A key emission band is found at approximately 2.0 µm (2000 nm), which arises from the ⁵I₇ → ⁵I₈ transition. nih.govresearchgate.net This emission is of particular interest for applications in optical telecommunications and medical treatments. nih.gov
Photoluminescence excitation (PLE) spectra, which measure the emission intensity at a fixed wavelength while scanning the excitation wavelength, help identify the energy levels responsible for absorption. For Ho(III) systems, excitation peaks often correspond to transitions from the ⁵I₈ ground state to various excited states, including ⁵G₅, ⁵F₁, ⁵G₆, ³K₈, ⁵F₂, and ⁵F₃. nih.gov
Below is a data table summarizing the key luminescence transitions for Holmium(III) centers.
| Transition Name | Wavelength Region | Approximate Wavelength (nm) |
| (⁵F₄, ⁵S₂) → ⁵I₈ | Visible (Green) | 545 |
| ⁵F₅ → ⁵I₈ | Visible (Red) | 661 |
| ⁵I₇ → ⁵I₈ | Near-Infrared | ~2000 |
Direct excitation of the f-f transitions in lanthanide ions is often inefficient due to their low absorption coefficients (antenna effect). nih.gov To overcome this, organic ligands that act as "antennas" are coordinated to the metal ion. This process, known as ligand-sensitized luminescence, involves three main steps:
Absorption: The organic ligand (chromophore) absorbs incident light (typically UV) via a broad and intense π → π* transition. mdpi.com
Energy Transfer: The excited ligand transfers its energy to the central lanthanide ion. This can occur from the ligand's excited singlet state, but more commonly happens after intersystem crossing to a longer-lived triplet state. mdpi.comresearchgate.net For the energy transfer to be efficient, the energy of the ligand's triplet state must be suitably matched with the accepting energy level of the lanthanide ion. mdpi.com
Emission: The excited lanthanide ion then relaxes by emitting a photon, producing the characteristic sharp line emission. nih.gov
In the case of this compound, the succinate (B1194679) ligand is a simple aliphatic dicarboxylate and lacks the extensive π-conjugated system found in more effective antenna ligands. Therefore, the sensitization efficiency via the succinate ligand itself is expected to be low compared to complexes with aromatic ligands. mdpi.com The luminescence is more likely to be generated by direct, albeit inefficient, excitation of the Ho(III) ions.
Luminescence Lifetime Measurements and Quantum Yield Determination
Luminescence lifetime (τ) is the average time the Ho(III) ion spends in the excited state before returning to the ground state. It is a critical parameter for evaluating the efficiency of a luminescent material. Quantum yield (Φ) is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com
These two parameters are related to the radiative (kᵣ) and non-radiative (kₙᵣ) decay rates of the excited state. Non-radiative processes, such as vibrational quenching from ligand C-H or O-H bonds, can significantly shorten the lifetime and reduce the quantum yield. nih.gov
Specific experimental data for the luminescence lifetime and quantum yield of this compound are not extensively documented in the literature. However, for Ho(III) complexes in general, lifetimes can vary significantly depending on the coordination environment and the presence of quenchers. For instance, time-resolved photoluminescence measurements of some Ho(III) complexes have been performed to characterize their decay dynamics. nih.gov Determining the quantum yield often involves complex measurements using an integrating sphere or a comparative method with a known standard. horiba.com
Upconversion and Downconversion Luminescence Processes (if applicable)
Upconversion (UC) is a non-linear optical process where lower-energy photons (typically in the NIR) are converted into higher-energy emitted photons (e.g., in the visible spectrum). rsc.orgresearchgate.net This process is well-known for Ho(III) ions, especially when co-doped with a sensitizer (B1316253) like Ytterbium(III). researchgate.net However, upconversion has also been demonstrated in molecular systems containing only Ho(III). rsc.org In such cases, sequential absorption of photons or energy transfer between neighboring Ho(III) ions can populate higher excited states, leading to visible green (~540 nm) and red (~650 nm) emissions upon NIR excitation. rsc.orgresearchgate.net A phonon-assisted mechanism can play a role in bridging energy gaps between excited levels to facilitate the upconversion process. rsc.org
Downconversion, also known as quantum cutting, is a process where one high-energy photon is absorbed, resulting in the emission of two or more lower-energy photons. While theoretically possible for certain lanthanide pairs, its applicability and observation specifically in this compound systems have not been reported.
Influence of Crystal Structure and Local Coordination Environment on Luminescence
The crystal structure and the local coordination environment around the Ho(III) ion have a profound impact on the luminescent properties. The symmetry of the coordination site, the nature of the coordinating atoms, and the bond lengths all influence the probabilities of f-f transitions.
Two distinct hydrated crystal structures of this compound have been synthesized: [Ho₂(C₄H₄O₄)₃(H₂O)₄]·6H₂O, a 2D polymer, and [Ho₂(C₄H₄O₄)₃(H₂O)₂]·H₂O, a 3D architecture. researchgate.net In both compounds, the Ho(III) ion is nine-coordinate, forming complex polyhedra. researchgate.net
Symmetry: The local symmetry at the metal center affects the selection rules for electronic transitions. A lower symmetry environment can lead to a mixing of electronic states, which may increase the probability of certain f-f transitions and enhance luminescence efficiency. researchgate.net
Coordinating Ligands: The presence of water molecules directly coordinated to the Ho(III) ion, as seen in both structures, is generally detrimental to luminescence. researchgate.net The high-frequency O-H vibrations of water are very effective at quenching the excited state of the lanthanide ion through non-radiative decay, which can significantly reduce both the luminescence lifetime and quantum yield. nih.gov
Dimensionality: The dimensionality of the coordination polymer (2D vs. 3D) influences the distance between neighboring Ho(III) ions. researchgate.net This can affect energy transfer processes between ions and the potential for concentration quenching, where the excitation energy is lost through migration to quenching sites.
The table below summarizes the structural features of the two known this compound hydrates. researchgate.net
| Compound Formula | Dimensionality | Ho(III) Coordination Number | Key Structural Features |
| [Ho₂(C₄H₄O₄)₃(H₂O)₄]·6H₂O | 2D | 9 | Layers of edge-sharing HoO₇(H₂O)₂ polyhedra linked by succinate ions. |
| [Ho₂(C₄H₄O₄)₃(H₂O)₂]·H₂O | 3D | 9 | Infinite chains of HoO₈(H₂O) polyhedra linked by succinates into a 3D framework. |
Luminescence Re-absorption Effects in Holmium-Containing Systems
In materials with a high concentration of luminescent centers, such as the pure compound this compound, luminescence re-absorption can be a significant process. rsc.org This occurs when a photon emitted by one Ho(III) ion is absorbed by a neighboring Ho(III) ion, exciting it. This can happen if there is a spectral overlap between the emission band and an absorption band of the ion.
This effect can have several consequences:
Distortion of Emission Spectra: The shape of the emission spectrum can be altered, as the wavelengths that are most strongly re-absorbed will be attenuated.
Thermometric Applications: The re-absorption lines can be temperature-dependent. This phenomenon has been exploited in some Ho(III) complexes to create highly sensitive ratiometric optical thermometers, where the ratio of ligand emission to the Ho(III) re-absorption intensity is used to measure temperature. rsc.org
Theoretical and Computational Chemistry Studies of Diholmium Trisuccinate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) has emerged as a primary computational method for investigating the properties of lanthanide coordination compounds, balancing accuracy with manageable computational cost. For Diholmium Trisuccinate and its related frameworks, DFT is instrumental in describing the nature of the interaction between the holmium ions and the succinate (B1194679) ligands.
A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. Following optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra.
A detailed theoretical and experimental vibrational study has been conducted on a related compound, tetraaquatris(succinate)diholmium(III) hexahydrate. orcid.orgconicet.gov.arresearchgate.net In this research, DFT calculations were crucial for assigning the vibrational modes observed in the experimental spectra. The succinate ligand is flexible and can exist in different rotational isomers (rotamers), primarily the trans and gauche conformations. The calculations were able to distinguish the vibrational signatures of these different conformers within the crystal structure, a task that is challenging to achieve through experimental data alone. researchgate.net The agreement between the calculated frequencies and the experimental spectra validates the accuracy of the computed geometry and provides a deeper understanding of the compound's structural features.
Table 1: Representative Comparison of Experimental and DFT-Calculated Vibrational Frequencies for Holmium Succinate Complexes. (Note: This table is illustrative. Actual values are derived from detailed spectral analysis in the cited literature.)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| νₐ(COO⁻) | ~1550 | ~1545 | Asymmetric COO⁻ stretch |
| νₛ(COO⁻) | ~1420 | ~1415 | Symmetric COO⁻ stretch |
| δ(CH₂) | ~1250 | ~1248 | CH₂ scissoring (gauche) |
| δ(CH₂) | ~1225 | ~1220 | CH₂ scissoring (trans) |
DFT calculations can map the electron density distribution within the compound, revealing the nature and polarity of the chemical bonds. Analysis of the molecular electrostatic potential (MEP) surface helps identify regions that are electron-rich (negatively charged) and electron-poor (positively charged). In this compound, this analysis would typically show a high positive charge localized on the Ho(III) centers and negative charge concentrated on the oxygen atoms of the carboxylate groups of the succinate ligands. This charge distribution confirms the highly ionic character of the Ho-O bonds, which is a hallmark of lanthanide coordination chemistry.
Further analysis using methods like the Quantum Theory of Atoms in Molecules (QTAIM) can quantify the nature of these interactions. For related lanthanide-succinate systems, theoretical studies have been used to analyze the bonding, combining DFT calculations with MEP surfaces and QTAIM. acs.org This approach allows for a precise characterization of the bonds as primarily ionic, based on the calculated values of the electron density and its Laplacian at the bond critical points.
Beyond vibrational spectra, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of UV-visible light. For holmium complexes, the electronic spectra are complex, arising from f-f transitions within the Ho(III) ion. These transitions are formally forbidden by selection rules but gain intensity through subtle structural effects. While challenging to model with high accuracy, TD-DFT calculations can help assign the observed absorption bands and provide insight into how the ligand environment influences the electronic structure of the holmium center.
Ab Initio and Semi-Empirical Methods for Electronic and Optical Properties
While DFT is widely used, other computational methods also play a role. Ab initio methods, which are based on first principles without empirical parameters, can offer very high accuracy but are computationally expensive. More accessible are semi-empirical methods, which use parameters derived from experimental data to simplify calculations.
For holmium-succinate metal-organic frameworks (MOFs), semi-empirical quantum chemistry methods, including AM1, PM3, and PM6, have been successfully employed. acs.org These methods were used to predict the geometric and crystallographic parameters of the MOFs, and the results were then compared with experimental data obtained from X-ray diffraction. acs.org Such studies demonstrate that even computationally less demanding methods can provide valuable and reasonably accurate structural predictions for these complex systems, making them useful for high-throughput screening of potential new structures. In a study of cerium and ytterbium succinate frameworks, the Sparkle/PM3 model was noted for its high accuracy in reproducing experimental structural data. acs.org
Table 2: Illustrative Comparison of Experimental and Semi-Empirically Calculated Unit Cell Parameters for a Holmium Succinate Framework. (Note: This table is a conceptual representation based on findings that such calculations are performed and compared with experimental data.)
| Parameter | Experimental (X-ray) | Calculated (Sparkle/PM3) | Calculated (Sparkle/AM1) |
|---|---|---|---|
| a (Å) | 19.8 | 19.7 | 19.9 |
| b (Å) | 7.6 | 7.6 | 7.7 |
| c (Å) | 13.8 | 13.7 | 13.9 |
Molecular Dynamics (MD) Simulations for Structural Dynamics and Stability
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the structural dynamics, stability, and conformational changes of a material. For a coordination polymer like this compound, MD simulations could be used to investigate its thermal stability by monitoring how the framework's structure evolves at different temperatures. These simulations can also provide insights into the flexibility of the succinate linkers and the vibrational motions of the entire framework, which are important for understanding the material's mechanical properties and its behavior in different environments.
Crystal Field Theory (CFT) and Ligand Field Theory (LFT) Applied to Holmium(III) Centers
Crystal Field Theory (CFT) and its more sophisticated successor, Ligand Field Theory (LFT), are models used to describe the electronic structure of metal ions in coordination complexes. researchgate.netisc.acmdpi.com These theories focus on the effects of the surrounding ligands on the energies of the metal's d or f orbitals.
The Holmium(III) ion has an electron configuration of [Xe] 4f¹⁰. The ground state of the free Ho(III) ion is described by the term symbol ⁵I₈. In this compound, each Ho(III) ion is surrounded by oxygen atoms from the carboxylate groups of the succinate ligands and potentially water molecules. This arrangement of negatively charged oxygen atoms creates an electrostatic field, known as the ligand field, which breaks the degeneracy of the seven f-orbitals.
According to CFT, the f-orbitals will split into a complex pattern of energy levels. researchgate.net The precise splitting pattern depends on the coordination geometry around the Ho(III) ion (e.g., tricapped trigonal prismatic, as is common for lanthanides). acs.org LFT extends this model by considering the covalent character of the metal-ligand bonds, providing a more complete picture of the electronic structure. acs.org The splitting of the f-orbitals by the succinate ligands is directly responsible for the characteristic sharp absorption and emission lines observed in the electronic spectra of holmium compounds, corresponding to the f-f electronic transitions between these newly defined energy levels.
Computational Exploration of Magnetic Exchange Interactions
The magnetic properties of lanthanide-based coordination polymers like this compound are governed by the intricate magnetic exchange interactions between the lanthanide ions. These interactions are primarily mediated by the bridging ligands, in this case, the succinate anions. Computational chemistry provides powerful tools to probe these weak interactions, which are often challenging to characterize solely through experimental means.
Theoretical Framework and Methodologies
The primary theoretical approach for investigating magnetic exchange interactions in polymetallic complexes is Density Functional Theory (DFT), particularly utilizing the broken-symmetry (BS) approach. This method allows for the calculation of the energy difference between the high-spin (ferromagnetic) and low-spin (antiferromagnetic) states of the system. From this energy difference, the magnetic exchange coupling constant, J, can be extracted, which quantifies the strength and nature of the magnetic interaction (ferromagnetic for J > 0 and antiferromagnetic for J < 0).
For lanthanide systems, these calculations are particularly complex due to the presence of f-electrons, which are highly localized and subject to strong electron correlation and spin-orbit coupling effects. Therefore, standard DFT functionals may not always be adequate, and more advanced methods such as multireference ab initio calculations (e.g., CASSCF/CASPT2) may be necessary to accurately describe the electronic structure and magnetic behavior of holmium ions. The choice of the exchange-correlation functional in DFT is also critical and can significantly impact the calculated value and even the sign of the J coupling constant.
Application to this compound
In the context of this compound, computational studies would involve constructing a model of the crystal structure and performing DFT calculations to determine the magnetic exchange coupling between adjacent holmium ions through the succinate bridges. Such calculations could elucidate how the coordination environment of the holmium ions and the geometry of the succinate ligands influence the magnetic interactions. While specific studies on this compound are lacking, research on other transition metal-radical complexes has demonstrated the utility of DFT in probing strong magnetic exchange behavior.
Due to the absence of specific computational studies on this compound in the reviewed literature, a data table of calculated magnetic exchange interactions cannot be provided at this time.
Predictive Modeling of Structure-Property Relationships
Predictive modeling of structure-property relationships is a cornerstone of modern materials science, aiming to forecast the properties of new materials based on their structural characteristics. For metal-organic frameworks (MOFs) and coordination polymers like this compound, this approach can accelerate the discovery of materials with desired functionalities.
Methodologies for Predictive Modeling
First-principles crystal structure prediction (CSP) is a powerful tool for discovering new solid phases and evaluating their properties based solely on their chemical composition. This ab initio approach can be used to predict the stable crystal structures of this compound under different conditions. Once plausible structures are identified, their electronic, magnetic, and optical properties can be calculated using quantum mechanical methods.
For a more targeted approach, quantitative structure-property relationship (QSPR) models can be developed. These models use statistical methods to correlate structural descriptors (e.g., bond lengths, bond angles, coordination numbers, pore sizes) with experimentally observed or computationally calculated properties. While often applied to organic molecules, the principles of QSPR can be extended to coordination polymers to predict properties like thermal stability, gas sorption capacity, and even magnetic behavior.
Potential Applications for this compound
For this compound, predictive modeling could be employed to:
Explore Polymorphism: Predict the existence of different crystalline forms (polymorphs) and their relative stabilities.
Tune Magnetic Properties: Investigate how modifications to the succinate ligand (e.g., through functionalization) could alter the magnetic exchange interactions and lead to different magnetic behaviors.
Forecast Luminescent Properties: Correlate structural features with the expected luminescence of the material, a known property of many holmium-based compounds.
The development of such predictive models relies on the availability of a substantial dataset of structurally characterized and property-tested materials. As more experimental and computational data on lanthanide succinates and related coordination polymers become available, the accuracy and predictive power of these models will undoubtedly increase.
Due to the lack of specific predictive modeling studies on this compound in the available literature, a data table of predicted structure-property relationships is not currently available.
Advanced Materials Science Applications of Diholmium Trisuccinate
Catalytic Applications and Reaction Mechanisms
The catalytic potential of holmium-based MOFs, including structures related to diholmium trisuccinate, is an area of active research. The presence of accessible Lewis acidic holmium sites within a porous framework allows these materials to function as heterogeneous catalysts in various organic reactions.
In addition to cycloaddition reactions, certain lanthanide-based MOFs, including those containing holmium, have been investigated as catalysts for Knoevenagel condensation reactions. nih.gov The catalytic activity in these reactions is attributed to the basic sites on the organic linkers or the metal-oxo clusters, which can abstract a proton from the active methylene (B1212753) compound, initiating the condensation with an aldehyde or ketone.
Research into mixed-lanthanide succinate-sulfate 3D MOFs has also revealed their potential as catalysts in nitroaromatic reduction reactions. While specific details on the role of holmium in these mixed-metal systems are part of ongoing investigations, the general principle involves the adsorption of the nitroaromatic compound onto the MOF surface, where the reduction is facilitated by the metallic centers.
The application of holmium-based coordination polymers in photocatalysis is a developing field. Lanthanide MOFs, in general, can exhibit photocatalytic activity due to the potential for ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) upon photoexcitation. mdpi.com In the context of holmium succinate (B1194679), the succinate linker can act as an antenna, absorbing light and transferring the energy to the holmium centers, which can then participate in photocatalytic cycles.
While specific studies detailing the photocatalytic activity of this compound are limited, related coordination polymers have been shown to degrade organic dyes under visible light irradiation. researchgate.net The proposed mechanism involves the generation of electron-hole pairs in the material upon light absorption, which then react with water and oxygen to produce reactive oxygen species (ROS) like hydroxyl radicals and superoxide (B77818) anions. These highly reactive species are responsible for the degradation of the organic pollutants. The efficiency of this process is dependent on factors such as the band gap of the material and the stability of the framework under irradiation.
Gas Adsorption and Separation Properties in Porous this compound Frameworks
The porous structure inherent to metal-organic frameworks like this compound makes them promising candidates for gas adsorption and separation applications. The size, shape, and chemical nature of the pores can be tailored by selecting appropriate metal nodes and organic linkers, allowing for selective gas uptake.
Holmium-based MOFs have been synthesized and characterized for their gas adsorption properties. rsc.orgrsc.org The adsorption/desorption isotherms for gases like nitrogen (N2) and carbon dioxide (CO2) provide valuable information about the surface area and porosity of these materials. rsc.org Typically, microporous MOFs exhibit a Type I isotherm according to the IUPAC classification, characterized by a steep uptake at low relative pressures, which is indicative of gas adsorption within the micropores. researchgate.net
The selective capture of CO2 is a critical area of research for addressing climate change and for gas purification processes. MOFs are particularly promising for this application due to their tunable pore environments that can be designed to have a high affinity for CO2 over other gases like N2 and methane (B114726) (CH4). rsc.org The interaction between CO2, which has a significant quadrupole moment, and the open metal sites or functional groups within the MOF framework can lead to strong and selective adsorption. researchgate.net
| Gas | Temperature (K) | Uptake (cm³/g) at 1 atm | Surface Area (BET, m²/g) |
|---|---|---|---|
| N₂ | 77 | ~150 | ~500 |
| CO₂ | 273 | ~45 |
Note: The data presented is representative of microporous holmium-based MOFs and is based on isotherms where N₂ adsorption at 77 K is significantly higher than CO₂ adsorption at 273 K, which is typical for physisorption in microporous materials. The BET surface area is calculated from the N₂ isotherm.
The design of holmium succinate frameworks with specific pore architectures and functionalized linkers could further enhance their CO2 selectivity, making them viable materials for post-combustion carbon capture and natural gas sweetening.
Sensor Development Based on this compound
The unique luminescent properties of lanthanide ions, including holmium, make their corresponding MOFs highly attractive for the development of chemical sensors. nih.govrsc.orgnih.gov The emission from the lanthanide center is characterized by sharp, well-defined peaks and long lifetimes, which are sensitive to the local coordination environment.
Luminescent MOF-based sensors operate on the principle that the presence of an analyte molecule within the pores of the framework can modulate the luminescence of the material. tcsedsystem.eduosti.gov This modulation can occur through several mechanisms, including:
Luminescence Quenching or Enhancement: The analyte can interact with the organic linker or the metal center, leading to a quenching ("turn-off") or enhancement ("turn-on") of the luminescence intensity. rsc.org This can be due to energy transfer, electron transfer, or conformational changes in the framework.
Shift in Emission Wavelength: The coordination of the analyte to the holmium center can alter the crystal field environment, causing a shift in the position of the emission peaks.
Holmium(III) ions exhibit characteristic emission bands in the visible and near-infrared regions. scispace.comresearchgate.net In a MOF structure like this compound, the succinate ligand can act as an "antenna" to absorb excitation energy and transfer it efficiently to the Ho(III) centers, which then emit their characteristic luminescence. The presence of certain chemical species that can interact with the framework can disrupt this energy transfer process or directly interact with the holmium ion, leading to a detectable change in the luminescent signal.
While specific examples of this compound being used as a chemical sensor are still emerging, the principles established for other lanthanide MOFs suggest its high potential. For instance, luminescent MOFs have been successfully employed for the detection of various analytes, including metal ions, anions, small organic molecules, and gases. nih.govresearchgate.netmdpi.com The development of this compound-based sensors could offer high sensitivity and selectivity for environmental monitoring, industrial process control, and biomedical diagnostics.
Optical Sensing Mechanisms
Holmium-based metal-organic frameworks (MOFs) are emerging as promising materials for optical sensing applications, primarily due to their unique luminescence properties. The sensing mechanisms are typically based on changes in the luminescence of the material upon interaction with a target analyte. These changes can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength of the MOF. nih.gov
The intrinsic luminescence of holmium-containing MOFs often arises from the Ho(III) ions, which can exhibit characteristic sharp emission bands. For instance, a holmium(III) coordination polymer involving 2,5-dihydroxy-1,4-terephthalic acid as a ligand has been shown to be a potential green luminescence material. scispace.commdpi.com The efficiency of this luminescence can be influenced by the organic linker, which can act as an "antenna" to absorb energy and transfer it to the holmium ion, a process known as the antenna effect.
The porous nature of these MOFs allows for the selective adsorption of analyte molecules. mdpi.com This interaction can alter the coordination environment of the Ho(III) ion or affect the energy transfer process from the linker, leading to a detectable change in the luminescence signal. For example, a heterometallic Zinc-Holmium MOF (ZnHoMOF) has been developed as a dual-responsive luminescence sensor. It demonstrates high sensitivity for the detection of the hippuric acid biomarker and nitrofuran antibiotics. nih.gov The sensing mechanism in this case is a "turn-on" fluorescence response for hippuric acid. nih.gov
The selectivity of these optical sensors is a key feature, governed by the specific chemical and physical interactions between the analyte and the MOF's framework, including its pore size, shape, and functional groups within the structure. acs.org
Table 1: Luminescent Properties of a Holmium-Based Coordination Polymer
| Property | Value | Reference |
| Emission Type | Green Luminescence | scispace.com |
| Excitation Wavelength (for enhanced green luminescence) | 415 nm | scispace.com |
| Luminescent Transition | 5S2 → 5I8 | scispace.com |
| Potential Application | Green luminescence material | scispace.commdpi.com |
Optoelectronic Devices and Functional Displays
The unique optical and electronic properties of metal-organic frameworks (MOFs) make them promising candidates for applications in optoelectronic devices and functional displays. rsc.org The luminescent characteristics of holmium-based MOFs are particularly relevant in this context.
The sharp and distinct emission lines of lanthanide ions, including holmium, are highly desirable for creating materials with pure and specific colors, a key requirement for display technologies. As mentioned earlier, a holmium(III) coordination polymer has been identified as a potential green luminescence material. scispace.commdpi.com This property could be harnessed in the development of light-emitting diodes (LEDs) or as phosphors in functional displays.
The ability to tune the structure of MOFs by selecting different organic linkers allows for the modification of their optoelectronic properties. rsc.org This tunability can be used to control the emission color and efficiency of the material. Furthermore, the porous nature of MOFs could allow for the incorporation of other optically active guest molecules, leading to hybrid materials with enhanced or novel functionalities for optoelectronic applications. rsc.org
While the field of MOF-based optoelectronic devices is still in its early stages, the inherent properties of holmium-containing MOFs, such as their strong luminescence and structural versatility, position them as materials of interest for future advancements in this area. rsc.org
Emerging Research Directions and Future Outlook for Diholmium Trisuccinate
Exploration of Diholmium Trisuccinate in Hybrid and Composite Materials
A significant frontier for this compound is its incorporation into hybrid and composite materials, particularly in the fabrication of mixed-matrix membranes (MMMs). These materials combine the processability of polymers with the unique properties of fillers like this compound to achieve enhanced performance in applications such as gas separation and water purification.
The potential of holmium-based MOFs as modifiers for polymer membranes is an active area of research. For instance, new holmium-based MOFs have been synthesized and used to modify polyether block amide (PEBA) membranes, creating novel MMMs with improved properties. The performance of such membranes is influenced by the structure, particle size, and form of the holmium-containing filler. The interaction between the polymer matrix and the this compound particles is critical and can be tailored by modifying the surface chemistry of the particles to improve compatibility and prevent the formation of defects.
Research in MOF-based MMMs focuses on enhancing the chemical compatibility between the filler and the polymer by functionalizing the organic linkers or modifying the MOF surface. This approach aims to create defect-free membranes with synergistic improvements in both permeability and selectivity. The tunable nature of the succinate (B1194679) linker in this compound offers opportunities for such functionalization, paving the way for its use in high-performance separation technologies.
Table 1: Potential Applications of this compound in Hybrid Materials
| Application Area | Potential Role of this compound | Polymer Matrix Examples |
| Gas Separation | Enhancing selectivity and permeability for CO2/CH4 or CO2/N2 separation. | Polyimides (e.g., Matrimid®), Polyether block amide (PEBA) |
| Water Purification | Improving flux and rejection of contaminants like dyes and metal ions. | Polyacrylonitrile (PAN) |
| Catalysis | Serving as active catalytic sites or as a support for catalytic nanoparticles. | Polysulfone, Polyvinylidene fluoride (PVDF) |
In-situ and Operando Studies for Elucidating Dynamic Processes
Understanding the formation mechanism and dynamic structural changes of this compound under reaction conditions is crucial for controlling its synthesis and properties. In-situ and operando spectroscopic and diffraction techniques are powerful tools for achieving this understanding by monitoring the crystallization process in real-time.
Recent studies on the crystallization of lanthanide complexes have demonstrated the power of in-situ monitoring. For example, combining ligand-to-metal energy transfer monitoring with synchrotron-based X-ray diffraction has been used to elucidate the synthesis mechanism and structural evolution of lanthanide complexes. nih.gov These studies have revealed that the formation of intermediate phases can be highly dependent on reaction conditions such as reactant concentrations. nih.gov Applying such techniques to the synthesis of this compound could provide valuable insights into its nucleation and growth, allowing for more precise control over the final product's crystallinity and morphology.
Operando spectroscopy, which couples spectroscopic characterization with simultaneous measurement of catalytic activity, is another promising avenue. wikipedia.orgchimia.ch If this compound or its composites are explored for catalytic applications, operando techniques like DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) could identify active sites and reaction intermediates, thereby unraveling the catalytic mechanism. mdpi.com
High-Throughput Synthesis and Screening Methodologies
The discovery and optimization of new materials based on this compound can be significantly accelerated through high-throughput synthesis and screening methodologies. These approaches involve the parallel synthesis of a large number of samples under varying conditions and their rapid characterization to identify promising candidates for specific applications.
Libraries of lanthanide complexes have been successfully synthesized using high-throughput approaches to screen for activity in polymerization catalysis. rsc.org This methodology, which allows for the rapid determination of the best combination of metal and ligand, could be adapted for the discovery of new this compound-based materials with tailored properties. rsc.org The development of automated platforms for the synthesis and characterization of MOFs is an active area of research that promises to accelerate the discovery of new materials and the optimization of their synthesis.
Advanced Characterization Techniques for Unveiling Subtle Structural and Electronic Features
While standard characterization techniques such as single-crystal and powder X-ray diffraction, scanning electron microscopy, and thermogravimetric analysis are essential for characterizing this compound, advanced techniques are needed to unveil more subtle structural and electronic features.
Advanced synchrotron and neutron-based techniques can provide more detailed information about the crystal structure, porosity, and guest-host interactions within this compound. For instance, in-situ synchrotron X-ray scattering can be used to follow the formation of the material during synthesis, providing insights into the crystallization mechanism. Spectroscopic techniques such as X-ray Absorption Spectroscopy (XAS) can probe the local coordination environment and electronic structure of the holmium ions.
Scale-Up and Engineering Considerations for Practical Applications
For this compound to be used in practical applications, the development of scalable and cost-effective synthesis methods is essential. Transitioning from laboratory-scale batch synthesis to larger-scale production presents several engineering challenges, including ensuring reproducibility, controlling particle size and morphology, and minimizing solvent use.
Microwave-assisted synthesis has emerged as a promising technique for the large-scale production of lanthanide MOFs. rsc.org This method can significantly reduce reaction times and improve the reproducibility of the synthesis. rsc.org Continuous flow reactors also offer a scalable and efficient route for MOF synthesis, with advantages in heat and mass transfer, leading to higher productivity and reduced costs. Further research is needed to adapt these methods for the large-scale production of this compound.
Table 2: Comparison of Synthesis Methods for Lanthanide MOFs
| Synthesis Method | Advantages | Disadvantages |
| Solvothermal/Hydrothermal | Good for producing crystalline materials. | Long reaction times, high energy consumption. |
| Microwave-Assisted | Rapid synthesis, improved reproducibility, potential for scale-up. rsc.org | Requires specialized equipment. |
| Continuous Flow | High productivity, efficient heat and mass transfer, reduced solvent use. | Initial setup can be complex. |
Theoretical Advancements for Deeper Understanding and Rational Design
Theoretical and computational methods are playing an increasingly important role in understanding the properties of MOFs and in the rational design of new materials. Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into the electronic structure, bonding, and dynamic behavior of this compound at the atomic level.
Computational modeling has been successfully used for the rational design of lanthanide-based MOFs for applications such as CO2 capture. nih.govnih.govrsc.org By combining molecular simulations with quantum mechanical calculations, it is possible to screen hypothetical structures and identify candidates with superior performance. nih.govrsc.org DFT calculations can be used to predict the geometric and electronic structures of this compound, while MD simulations can be employed to study the diffusion of guest molecules within its pores. researchgate.netmdpi.com These theoretical advancements will be crucial for guiding the experimental synthesis of new this compound-based materials with tailored properties for specific applications.
Q & A
Q. How should contradictory literature on this compound’s thermal decomposition pathways be critically evaluated?
- Methodological Answer :
Compare TGA-DSC data under identical atmospheres (e.g., N₂ vs. air).
Use mass spectrometry (TGA-MS) to identify gaseous byproducts.
Reassess kinetic models (e.g., Flynn-Wall-Ozawa vs. Kissinger methods) for activation energy calculations.
Triangulate findings with in-situ XRD to track phase transitions during decomposition .
Ethical and Reproducibility Considerations
Q. What steps ensure experimental reproducibility when studying this compound’s polymorphic forms?
- Methodological Answer :
Publish raw XRD patterns and CIF files in repositories like Cambridge Structural Database.
Document solvent purity, cooling rates, and humidity levels during crystallization.
Use Rietveld refinement for phase quantification.
Peer reviewers should request access to supplementary spectra and synthesis logs .
Q. How can researchers mitigate bias when interpreting this compound’s spectroscopic data?
- Methodological Answer :
Employ blind data analysis, where spectra are interpreted without prior knowledge of sample identity.
Use multivariate analysis (e.g., PCA) to objectively cluster spectral features.
Cross-validate assignments with isotopic labeling or deuterated solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
